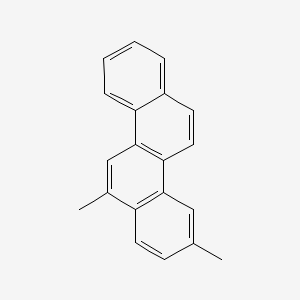
Dimethylchrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16 It is a derivative of chrysene, characterized by the presence of two methyl groups attached to the aromatic ring system
准备方法
Synthetic Routes and Reaction Conditions: Dimethylchrysene can be synthesized through several methods. One common approach involves the reaction of 2-iodonaphthalene with 2-methyl-2-phenylpropanal in the presence of palladium diacetate and silver trifluoroacetate under an inert atmosphere at 85°C for 16 hours . Another method includes the use of 5,6-chrysenequinone and methylmagnesium iodide to obtain 5,6-dihydro-5,6-dimethylchrysene-5,6-diol, which can be thermally dehydrated to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
化学反应分析
Types of Reactions: Dimethylchrysene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction of 5,6-dimethylchrysene with methanolic hydrogen chloride at 0°C results in the formation of 6-chloromethyl-5-methylchrysene and 12-chloro-5,6-dimethylchrysene .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce halogenated this compound compounds.
科学研究应用
Dimethylchrysene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound includes its metabolic pathways and interactions with biological macromolecules.
Medicine: Studies have investigated its potential carcinogenic properties and its role in tumor initiation.
Industry: this compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of dimethylchrysene involves its metabolic activation to form reactive intermediates, such as diol epoxides. These intermediates can interact with DNA, leading to the formation of DNA adducts and potential mutagenic effects . The molecular targets include guanine residues in DNA, and the pathways involved are primarily related to the metabolic activation and detoxification processes.
相似化合物的比较
- 1,11-Dimethylchrysene
- 5,7-Dimethylchrysene
- 5,12-Dimethylchrysene
Comparison: Dimethylchrysene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. For instance, 5,11-dimethylchrysene is a stronger tumor initiator compared to 5,12-dimethylchrysene, highlighting the importance of methyl group positioning in determining carcinogenic potential .
属性
CAS 编号 |
41637-92-7 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
3,12-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-7-9-16-14(2)12-20-17-6-4-3-5-15(17)8-10-18(20)19(16)11-13/h3-12H,1-2H3 |
InChI 键 |
GHLVRGHNAAFWQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=CC3=C2C=CC4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


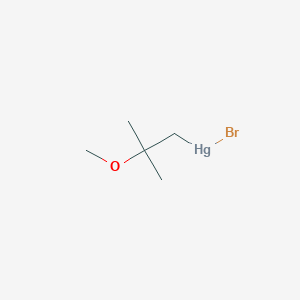
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)
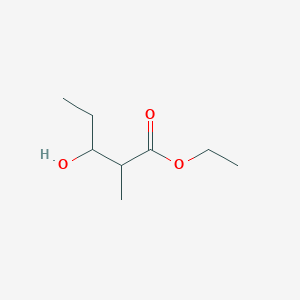
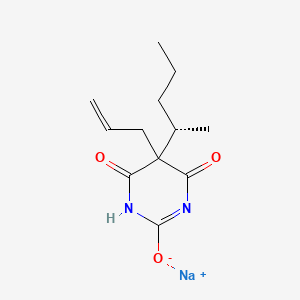
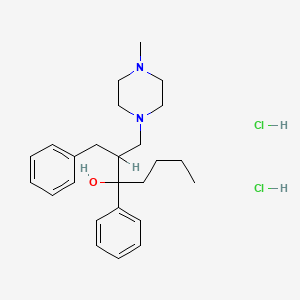

![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

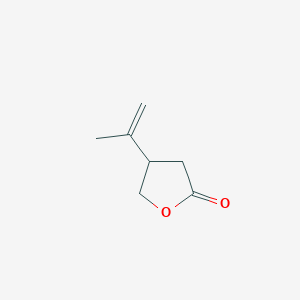
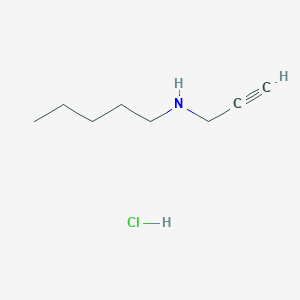
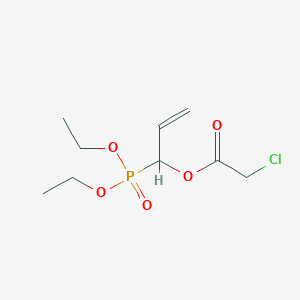

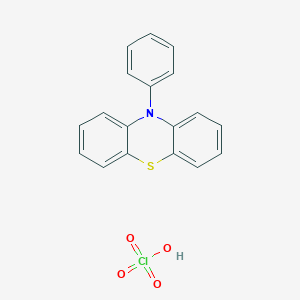
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
